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Introduction
BMS-986118 is a potent, selective, and orally bioavailable agonist of the G protein-coupled

receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed

by Bristol-Myers Squibb, this compound has been investigated as a potential treatment for type

2 diabetes.[1][3] Its mechanism of action is centered on the dual promotion of glucose-

dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such

as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][3] This dual action offers a

promising approach to glycemic control. This technical guide provides a comprehensive

overview of the pharmacology and toxicology of BMS-986118, based on available preclinical

data.

Core Pharmacology
Mechanism of Action
BMS-986118 functions as a full agonist at the GPR40 receptor. GPR40 is a receptor for

medium and long-chain free fatty acids and its activation is a key physiological process in the

regulation of insulin secretion. The binding of an agonist like BMS-986118 to GPR40 on

pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein subunit. This

leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
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stimulates the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase

C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of

insulin-containing granules, but importantly, this occurs in a glucose-dependent manner,

thereby minimizing the risk of hypoglycemia.

Simultaneously, GPR40 activation in intestinal L-cells stimulates the secretion of GLP-1. Some

evidence suggests that GPR40 can also couple to Gαs proteins, leading to an increase in

intracellular cyclic AMP (cAMP), which further potentiates GLP-1 release. GLP-1, in turn, acts

on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS), and also has

beneficial effects on β-cell proliferation and survival, while suppressing glucagon secretion.
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Caption: GPR40 signaling cascade initiated by BMS-986118.

In Vitro Pharmacology
The in vitro potency of BMS-986118 has been evaluated in assays measuring the

accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling

pathway.
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Assay Type Species EC50 (nM)
Reference
Compound (TAK-
875) EC50 (nM)

IP1 Accumulation Human 9 6.6

IP1 Accumulation Mouse 4.1 6.5

IP1 Accumulation Rat 8.6 10.4

Source:

BMS-986118 demonstrated full agonist activity and effectively stimulated insulin secretion in

MIN6 mouse insulinoma cells and GLP-1 secretion in STC-1 mouse enteroendocrine cells.

In Vivo Pharmacology
In vivo studies in animal models of type 2 diabetes have demonstrated the efficacy of BMS-
986118 in improving glycemic control.

Animal Model Dosing Key Findings

Rat 1 and 3 mg/kg Increased active GLP-1 levels.

Rat 0.3 mg/kg
Synergistic effect with DPP-IV

inhibitors.

ZDF Rat 1-15 mg/kg
Potent 2.5% decrease in

hemoglobin A1c levels.

Source:

These findings highlight the dual action of BMS-986118 in vivo, leading to enhanced

insulinotropic effects and improved glucose homeostasis.

Pharmacokinetics
BMS-986118 exhibits favorable pharmacokinetic properties across several preclinical species,

supporting its potential for oral administration.
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Species Oral Bioavailability (%) Half-life (hours)

Mouse 100 3.1

Rat 47 4.0

Dog 62 5.2

Monkey 61 13

Source:

Toxicology Profile
Detailed public toxicology data for BMS-986118 is limited. However, available information from

a 2-week study in rats indicated that the compound was safe and well-tolerated. Furthermore, it

did not affect blood pressure or heart rate at concentrations over 200-fold the predicted peak

concentration in humans.

It is important to consider the toxicology profile of the GPR40 agonist class. The development

of a previous GPR40 agonist, TAK-875, was halted in Phase 3 clinical trials due to instances of

drug-induced liver injury (DILI). This liver toxicity was suggested to be related to the formation

of reactive acyl glucuronide metabolites.[2] However, subsequent research with other GPR40

agonists, such as CPL207280, has indicated that DILI is not necessarily a class-wide effect and

is dependent on the specific chemical structure and metabolic profile of the compound. For

BMS-986118, it was noted that chemotype optimization was undertaken to overcome

cardiovascular effects and off-target activity on PPARγ, while preserving its dual activity.

Without specific long-term toxicology data on BMS-986118, a comprehensive assessment of its

chronic toxicity potential remains to be fully elucidated.

Experimental Protocols
In Vitro IP1 Accumulation Assay
Experimental Workflow for In Vitro IP1 Accumulation Assay
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Caption: Workflow for determining GPR40 agonist potency.
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Objective: To determine the in vitro potency (EC50) of BMS-986118 by measuring the

accumulation of IP1 in cells expressing the GPR40 receptor.

Materials:

CHO-K1 cells stably expressing human, mouse, or rat GPR40.

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

96-well white, opaque, tissue culture-treated plates.

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

BMS-986118 and a reference GPR40 agonist (e.g., TAK-875).

IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1 Cryptate).

HTRF-compatible microplate reader.

Procedure:

Cell Seeding: Seed the GPR40-expressing CHO-K1 cells into 96-well plates at a density of

approximately 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2

incubator.

Compound Preparation: Prepare serial dilutions of BMS-986118 and the reference agonist in

assay buffer.

Assay Initiation:

Aspirate the culture medium from the wells.

Wash the cells once with 100 µL of assay buffer.

Add 50 µL of the various concentrations of the test compounds to the respective wells.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Cell Lysis and HTRF Reagent Addition:
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Add 25 µL of the IP1-d2 reagent from the kit to each well.

Add 25 µL of the anti-IP1 Cryptate reagent to each well.

Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the

fluorescence emission at 665 nm and 620 nm.

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.

Plot the normalized response against the logarithm of the compound concentration and fit

the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Assay
Objective: To assess the effect of BMS-986118 on glucose-stimulated insulin secretion from a

pancreatic β-cell line.

Materials:

MIN6 mouse insulinoma cell line.

Culture medium (DMEM with 15% FBS, 2 mM L-glutamine, 50 µM β-mercaptoethanol,

penicillin/streptomycin).

24-well tissue culture plates.

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM

CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA,

pH 7.4.

KRBH with low glucose (2.8 mM) and high glucose (16.7 mM).

BMS-986118.

Insulin ELISA kit.
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Procedure:

Cell Culture: Culture MIN6 cells in 24-well plates until they reach 80-90% confluency.

Pre-incubation:

Gently wash the cells twice with PBS.

Pre-incubate the cells in KRBH with 2.8 mM glucose for 1-2 hours at 37°C to allow basal

insulin secretion to stabilize.

Stimulation:

Aspirate the pre-incubation buffer.

Add 500 µL of KRBH containing:

Low glucose (2.8 mM) as a negative control.

High glucose (16.7 mM) as a positive control.

High glucose (16.7 mM) with various concentrations of BMS-986118.

Incubation: Incubate the plates for 1-2 hours at 37°C.

Sample Collection: Collect the supernatant from each well into microcentrifuge tubes.

Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin

ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the insulin secretion to the protein content of the cells in each well.

Compare the insulin secretion in the presence of BMS-986118 to the high glucose control.

In Vitro GLP-1 Secretion Assay
Objective: To evaluate the effect of BMS-986118 on GLP-1 secretion from an enteroendocrine

cell line.

Materials:
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STC-1 mouse enteroendocrine cell line.

Culture medium (DMEM with 10% FBS, penicillin/streptomycin).

24-well tissue culture plates.

Assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4).

BMS-986118.

DPP-IV inhibitor (to prevent GLP-1 degradation).

GLP-1 ELISA kit.

Procedure:

Cell Culture: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.

Pre-incubation:

Wash the cells twice with assay buffer.

Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.

Stimulation:

Aspirate the pre-incubation buffer.

Add 500 µL of assay buffer containing a DPP-IV inhibitor and:

Vehicle control.

Various concentrations of BMS-986118.

Incubation: Incubate for 2 hours at 37°C.

Sample Collection: Collect the supernatant and add a protease inhibitor cocktail.
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GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatant using a

specific ELISA kit.

Data Analysis: Normalize GLP-1 secretion to cellular protein content and compare the effect

of BMS-986118 to the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker
Diabetic Fatty (ZDF) Rats
Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)
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Caption: Workflow for assessing in vivo efficacy using an OGTT.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b15570067?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the in vivo efficacy of BMS-986118 on glucose tolerance in a rat model of

type 2 diabetes.

Animals:

Male Zucker Diabetic Fatty (ZDF) rats (e.g., 10-12 weeks of age).

Materials:

BMS-986118 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

Glucose solution (e.g., 40% w/v in water).

Blood glucose meter and test strips.

Micro-hematocrit tubes for blood collection.

Procedure:

Acclimation and Fasting: Acclimate the rats to handling. Fast the animals overnight (12-16

hours) with free access to water.

Baseline Blood Sample: At t = -30 minutes, take a baseline blood sample from the tail vein to

measure fasting blood glucose.

Drug Administration: Immediately after the baseline blood sample, administer BMS-986118
or vehicle orally by gavage.

Glucose Challenge: At t = 0 minutes, administer a 2 g/kg oral glucose challenge.

Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after

the glucose challenge.

Glucose Measurement: Measure blood glucose concentrations at each time point.

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment

group. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t =
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120 minutes. Compare the AUC of the BMS-986118-treated groups to the vehicle-treated

group.

Conclusion
BMS-986118 is a potent and selective GPR40 agonist with a dual mechanism of action that

promotes glucose-dependent insulin secretion and GLP-1 release. Preclinical studies have

demonstrated its efficacy in improving glycemic control in animal models of type 2 diabetes.

The compound possesses favorable pharmacokinetic properties across multiple species,

supporting its potential for oral administration. While detailed public information on its long-term

toxicology is limited, initial studies and optimization of its chemical structure suggest a

potentially favorable safety profile. The experimental protocols detailed in this guide provide a

framework for the further investigation and characterization of BMS-986118 and other novel

GPR40 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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